1H-Purine-6(2H)-thione

Description

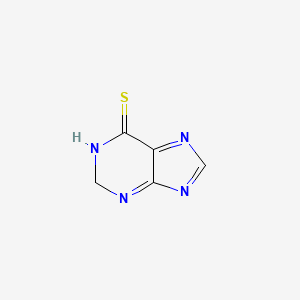

1H-Purine-6(2H)-thione (CAS: 1593958-94-1) is a purine derivative with the molecular formula C₅H₄N₄S and a molecular weight of 152.17 g/mol . Its structure features a thione (-S) group at the C6 position in the 2H tautomeric configuration, distinguishing it from other purine-thione analogs.

Properties

CAS No. |

1593958-94-1; 50-44-2 |

|---|---|

Molecular Formula |

C5H4N4S |

Molecular Weight |

152.18 |

IUPAC Name |

1,2-dihydropurine-6-thione |

InChI |

InChI=1S/C5H4N4S/c10-5-3-4(7-1-6-3)8-2-9-5/h1H,2H2,(H,9,10) |

InChI Key |

CUZDKDJIGVUXCI-UHFFFAOYSA-N |

SMILES |

C1NC(=S)C2=NC=NC2=N1 |

solubility |

not available |

Origin of Product |

United States |

Comparison with Similar Compounds

Mercaptopurine (6-MP)

6-(Methylthio)purine

2-Amino-1,9-dihydro-9-propyl-6H-Purine-6-thione

- Molecular Formula : C₈H₁₁N₅S; Molecular Weight : 209.27 g/mol .

- Key Differences: Amino group at C2 enhances hydrogen-bonding capacity.

- Properties: The amino group may improve binding to adenosine deaminase or other purine-processing enzymes. The propyl substituent could extend half-life in vivo by reducing renal clearance .

Pyrazine-2(1H)-thione

- Molecular Framework : Pyrazine (a six-membered ring with two nitrogen atoms) vs. purine (fused imidazole-pyrimidine system).

- Key Differences :

- Simpler ring structure with fewer hydrogen-bonding sites.

- Lower molecular weight and distinct electronic properties.

- Applications : Primarily studied in coordination chemistry (e.g., metal chelation) and antimicrobial agents .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Tautomerism Effects : The 2H vs. 9H tautomerism in purine-thiones significantly impacts reactivity. For example, 6-MP’s 9H configuration facilitates its conversion into active thioguanine nucleotides, whereas the 2H form may exhibit altered metabolic pathways .

- Substituent Influence : Methylation (e.g., 6-(methylthio)purine) or alkylation (e.g., propyl chain) modulates bioavailability and target engagement. These modifications are critical in prodrug design .

- Structural Complexity : Purine-thiones generally exhibit broader biological activity than pyrazine-thiones due to their resemblance to nucleic acid components .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.